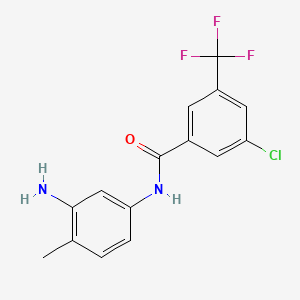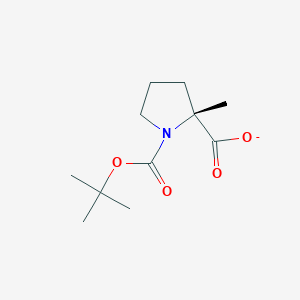
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is a synthetic organic compound that features a brominated aromatic ring and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone typically involves the bromination of 2,4-dimethylphenyl derivatives followed by the introduction of the piperidine group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperidine moiety can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be explored for its interactions with biological macromolecules and its potential as a pharmacophore in drug design.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
In the industrial sector, such compounds may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- (5-Fluoro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- (5-Iodo-2,4-dimethylphenyl)(piperidin-1-yl)methanone
Uniqueness
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Propiedades
Fórmula molecular |
C14H18BrNO |
|---|---|
Peso molecular |
296.20 g/mol |
Nombre IUPAC |
(5-bromo-2,4-dimethylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO/c1-10-8-11(2)13(15)9-12(10)14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
Clave InChI |
QZXMJQZLTYHNPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)N2CCCCC2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


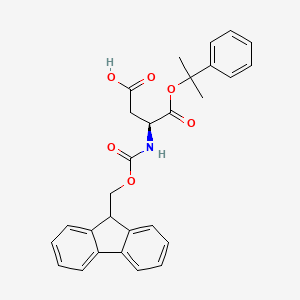
![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
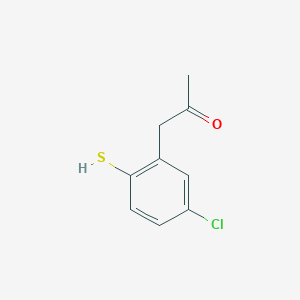
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)

![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
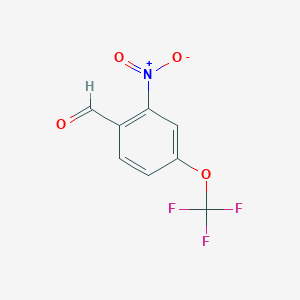
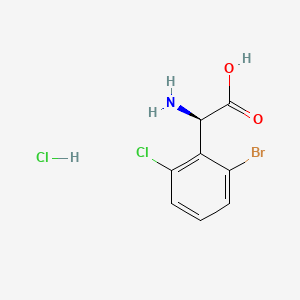
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

